1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinyl group, a methoxyphenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the piperidine carboxamide moiety via amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced pyridazinyl derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
Uniqueness
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-18-7-5-16(6-8-18)19-9-10-21(26-25-19)27-14-11-17(12-15-27)22(28)24-20-4-2-3-13-23-20/h2-10,13,17H,11-12,14-15H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQHYLQBLWRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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